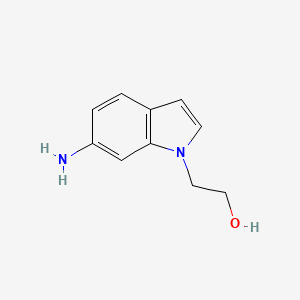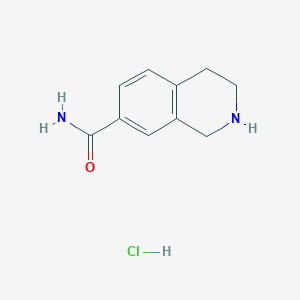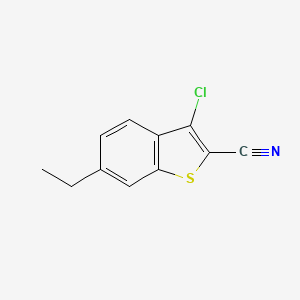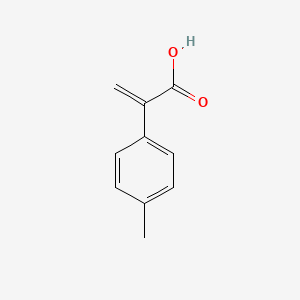
5-(4-Bromophenyl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It features a pyridine ring substituted with a bromophenyl group at the 5-position and an aldehyde group at the 3-position. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)pyridine-3-carbaldehyde typically involves the bromination of pyridine derivatives followed by formylation. One common method is the Suzuki-Miyaura coupling reaction, where a brominated pyridine is coupled with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 5-(4-Bromophenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-(4-Bromophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Bromophenyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-Bromophenyl)pyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(4-Bromophenyl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to specific receptors or enzymes, influencing biological pathways.
類似化合物との比較
Pyridine-3-carbaldehyde: Lacks the bromophenyl group, resulting in different reactivity and applications.
4-Bromobenzaldehyde: Lacks the pyridine ring, affecting its chemical behavior and biological activity.
5-(4-Chlorophenyl)pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.
Uniqueness: 5-(4-Bromophenyl)pyridine-3-carbaldehyde is unique due to the presence of both the bromophenyl and pyridine-3-carbaldehyde moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
887973-73-1 |
|---|---|
分子式 |
C12H8BrNO |
分子量 |
262.10 g/mol |
IUPAC名 |
5-(4-bromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H |
InChIキー |
ODDJTWWBSRURCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


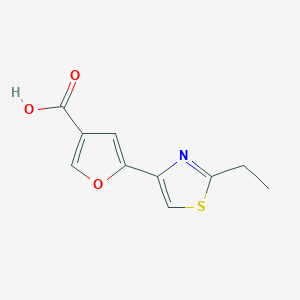
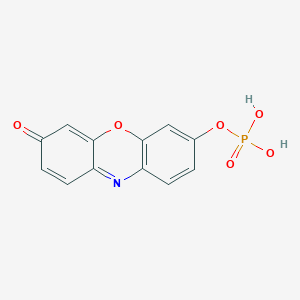
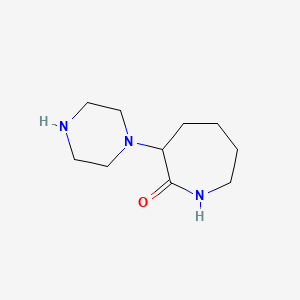
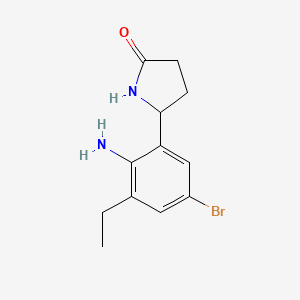


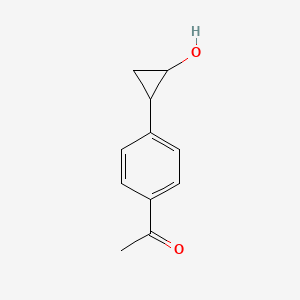


![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
